Differential CYP Enzyme Inhibition Profile: Potent CYP2A6 Inhibition with Moderate to Low Activity Against Other Isoforms
4-Chloro-2H-benzo[h]chromen-2-one exhibits a distinct cytochrome P450 (CYP) inhibition profile, demonstrating potent inhibition of CYP2A6 (IC50 = 51 nM) and CYP2C19 (IC50 = 260 nM), while showing significantly weaker inhibition of CYP2B6 (IC50 = 1,300 nM) and CYP2E1 (IC50 > 20,000 nM) [1]. In contrast, 4-hydroxy-2H-benzo[h]chromen-2-one, a closely related analog, displayed substantially reduced CYP inhibition, with an IC50 of 5,000 nM against aryl hydrocarbon hydroxylase in rat liver microsomes [2]. The 4-chloro substitution therefore confers a unique isoform selectivity profile that is not replicated by the 4-hydroxy derivative, highlighting the critical role of the 4-position substituent in modulating CYP interactions [1].
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2A6: 51 nM; CYP2C19: 260 nM; CYP2B6: 1,300 nM; CYP2E1: >20,000 nM |
| Comparator Or Baseline | 4-Hydroxy-2H-benzo[h]chromen-2-one: Aryl hydrocarbon hydroxylase (AHH) inhibition IC50 = 5,000 nM |
| Quantified Difference | ~100-fold greater potency for CYP2A6 inhibition vs. 4-hydroxy analog's AHH inhibition; >390-fold selectivity for CYP2A6 over CYP2E1 |
| Conditions | Human liver microsomes (CYP2A6, CYP2C19, CYP2B6, CYP2E1); rat liver microsomes (AHH) |
Why This Matters
This differential CYP inhibition profile is crucial for researchers investigating drug-drug interactions or metabolic stability, as the compound's selectivity can influence experimental outcomes.
- [1] BindingDB. (n.d.). BDBM50366334 (CHEMBL4173133) Affinity Data: IC50 for CYP2A6, CYP2C19, CYP2B6. View Source
- [2] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313) Affinity Data: IC50 for Aryl hydrocarbon hydroxylase. View Source
